2'-Ethyl Simvastatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

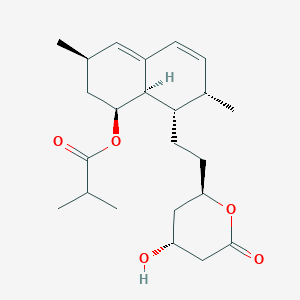

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXWSYMXRPCCCZ-INTXDZFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Ethyl Simvastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Ethyl Simvastatin, a promising analog of the widely-used cholesterol-lowering drug, Simvastatin. This document details the synthetic pathways, experimental protocols, and analytical techniques required for the successful production and verification of this compound. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language) for enhanced clarity.

Introduction

Simvastatin, a semi-synthetic derivative of lovastatin, is a potent inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway[1][2]. Modifications to the 8-acyl side chain of statins have been a key area of research to explore structure-activity relationships and develop analogs with potentially improved pharmacological profiles. This compound, which features an ethyl group instead of a methyl group at the 2'-position of the butyryloxy side chain, represents one such modification. This guide outlines the chemical synthesis and detailed characterization of this specific analog.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Simvastatin from lovastatin, primarily involving the alkylation of the α-carbon on the C-8 ester side chain. The most common approach involves the hydrolysis of lovastatin to monacolin J, followed by a series of protection, acylation, and deprotection steps. An alternative "direct alkylation" route, which avoids the complete removal of the side chain, is also described in various patents for similar analogs[3][4]. This guide will focus on a plausible synthetic route adapted from established methods for Simvastatin synthesis.

The overall synthetic strategy involves the following key transformations:

-

Ring Opening and Amide Formation: Conversion of the lactone in a lovastatin-derived intermediate to an amide to facilitate subsequent reactions.

-

Protection of Hydroxyl Groups: Silylation of the free hydroxyl groups to prevent unwanted side reactions during the alkylation step.

-

α-Ethylation: Introduction of the ethyl group at the 2'-position of the side chain using a strong base and an ethylating agent.

-

Deprotection: Removal of the silyl protecting groups.

-

Relactonization: Reformation of the lactone ring to yield the final this compound product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of Simvastatin and its analogs[3][4][5].

Step 1: Preparation of Monacolin J from Lovastatin

-

Lovastatin is hydrolyzed using a base such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and a suitable organic solvent like methanol or tetrahydrofuran (THF).

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is acidified to precipitate monacolin J, which is then filtered, washed, and dried.

Step 2: Protection of Hydroxyl Groups and Acylation

-

Monacolin J is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole or triethylamine to protect the hydroxyl groups.

-

The protected monacolin J is then acylated at the C8 position with 2-ethylbutyryl chloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Step 3: α-Ethylation of the Side Chain

-

The protected and acylated intermediate is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium pyrrolidide is added dropwise to generate the enolate.

-

An ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), is then added to the reaction mixture.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. Progress is monitored by TLC or HPLC.

Step 4: Deprotection and Relactonization

-

The silyl protecting groups are removed by treating the reaction mixture with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with an acid like hydrofluoric acid (HF) in acetonitrile.

-

The resulting dihydroxy acid is then heated in a non-polar solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to induce relactonization, yielding this compound.

-

The final product is purified using column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound from Lovastatin.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of the synthesis.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[6][7][8].

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M NaH₂PO₄, pH adjusted to 4.5) in a ratio of approximately 65:35 (v/v) can be employed[6][9].

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common[6][9].

-

Detection: UV detection at 238 nm is standard for Simvastatin and its analogs[6][9].

-

Expected Outcome: this compound is expected to have a slightly longer retention time than Simvastatin due to its increased lipophilicity. The purity should be ≥98% for use in further studies.

Table 1: HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.025 M NaH₂PO₄ (65:35, v/v), pH 4.5 |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 238 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to be similar to that of Simvastatin, with the key difference being the signals for the 2'-ethyl group. This would include a triplet for the terminal methyl group and a quartet for the methylene group of the ethyl substituent, replacing the doublet and multiplet of the 2'-methyl group in Simvastatin.

-

Expected ¹³C NMR Data: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the 2'-ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2'-Ethyl Side Chain

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -CH₂- (ethyl) | ~1.5-1.7 (quartet) | ~25-30 |

| -CH₃ (ethyl) | ~0.8-1.0 (triplet) | ~10-15 |

| Quaternary C | - | ~45-50 |

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method.

-

Analysis Mode: Positive ion mode is typically used.

-

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₂₆H₄₀O₅), which has a calculated molecular weight of 432.59 g/mol . A sodium adduct [M+Na]⁺ may also be observed.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 433.29 |

| [M+Na]⁺ | 455.27 |

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the hydroxyl group (~3550 cm⁻¹), C-H stretching of aliphatic groups (~2870-2970 cm⁻¹), and the ester and lactone carbonyl groups (~1700-1740 cm⁻¹)[10][11].

Characterization Workflow Diagram

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 4. US5393893A - Process for producing simvastatin and analogs thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. wjbphs.com [wjbphs.com]

- 7. researchgate.net [researchgate.net]

- 8. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

HMG-CoA Reductase Inhibition by 2'-Ethyl Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol biosynthesis. The focus is on Simvastatin and its derivative, 2'-Ethyl Simvastatin. While this compound is structurally analogous to Simvastatin and presumed to act as an HMG-CoA reductase inhibitor, a thorough review of scientific literature and patent databases reveals a lack of publicly available quantitative data on its inhibitory potency. This guide, therefore, presents detailed information on the established inhibitor Simvastatin as a benchmark. It includes a summary of its inhibitory constants (IC50 and Ki), in-depth experimental protocols for assessing HMG-CoA reductase inhibition, and visualizations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in drug discovery and development focused on lipid-lowering agents.

Introduction to HMG-CoA Reductase

HMG-CoA reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for the endogenous production of cholesterol and other essential isoprenoids.[1] The enzyme catalyzes the conversion of HMG-CoA to mevalonate.[1] Given its pivotal role in cholesterol homeostasis, HMGR is a key therapeutic target for managing hypercholesterolemia and reducing the risk of cardiovascular disease.

Statins, a class of drugs that includes Simvastatin, are competitive inhibitors of HMG-CoA reductase.[1] They mimic the structure of the natural substrate, HMG-CoA, and bind to the active site of the enzyme, thereby blocking the production of mevalonate and subsequently, cholesterol.[1]

This compound: An Overview

This compound is a derivative of Simvastatin, featuring an ethyl group at the 2'-position of the ester side chain. Theoretically, like Simvastatin, it is expected to function as a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which then inhibits HMG-CoA reductase. However, there is a notable absence of published experimental data to quantify the inhibitory activity of this compound. Commercial suppliers list it as a Mevinolin analog with presumed HMG-CoA reductase inhibition, but do not provide any empirical evidence such as IC50 or Ki values.[2]

Quantitative Data on HMG-CoA Reductase Inhibition

Due to the lack of available data for this compound, this section provides the quantitative inhibitory data for Simvastatin as a reference.

| Compound | Inhibitor Type | Parameter | Value | Assay Conditions |

| Simvastatin | Competitive | Ki | 0.1-0.2 nM | Cell-free assay[3] |

| Simvastatin | Competitive | IC50 | 66 nM | Not specified[4] |

| Simvastatin (acid form) | Competitive | IC50 | 1.3 nM | Inhibition of cholesterol synthesis in rat liver hepatocytes (4h) |

| Simvastatin (acid form) | Competitive | IC50 | 13.3 nM | Inhibition of cholesterol synthesis in rat H4II E cells (liver) |

| Simvastatin (acid form) | Competitive | IC50 | 15.6 nM | Inhibition of cholesterol synthesis in human Hep G2 cells (liver) |

| Simvastatin (acid form) | Competitive | IC50 | 27 nM | Inhibition of cholesterol synthesis in rat L6 cells |

| Simvastatin (acid form) | Competitive | IC50 | 40 nM | In vitro inhibition of cholesterol biosynthesis in HepG2 cells |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Statin Inhibition

The following diagram illustrates the initial steps of the mevalonate pathway, highlighting the critical role of HMG-CoA reductase and the mechanism of its inhibition by statins.

Caption: The Mevalonate Pathway and Statin Inhibition.

Experimental Workflow: In Vitro HMG-CoA Reductase Inhibition Assay

This diagram outlines the typical workflow for determining the inhibitory potential of a compound against HMG-CoA reductase in a cell-free system.

References

The Obscure Derivative: A Technical Guide to the Discovery and Origin of 2'-Ethyl Simvastatin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and origin of 2'-Ethyl Simvastatin, a lesser-known derivative of the blockbuster cholesterol-lowering drug, Simvastatin. While not a clinically utilized therapeutic agent itself, this compound is recognized as a process-related impurity in the synthesis of Simvastatin. Understanding its formation is crucial for the quality control and optimization of Simvastatin manufacturing. This document provides a comprehensive overview of the synthetic pathways leading to Simvastatin and the likely origin of its 2'-ethyl analog, alongside theoretical physicochemical properties and relevant biological pathway information.

The Genesis of a Blockbuster: The Discovery of Simvastatin

The story of this compound is intrinsically linked to the development of Simvastatin. The journey began with the discovery of the first statins, a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] In the late 1970s, scientists at Merck, inspired by the discovery of mevastatin from the fungus Penicillium citrinum, isolated lovastatin from Aspergillus terreus.[2]

Simvastatin (originally designated MK-733) was developed by Merck scientists as a more potent, semi-synthetic derivative of lovastatin.[3] It is structurally different from lovastatin in the side chain, possessing a 2,2-dimethylbutyrate group instead of a 2-methylbutyrate group.[2] This modification enhances its HMG-CoA reductase inhibitory activity. The first synthesis of simvastatin was patented by Merck in 1980, and it was approved for medical use in 1992.[3]

The Synthetic Pathway to Simvastatin and the Emergence of this compound

The commercial production of Simvastatin is primarily achieved through the semi-synthesis from lovastatin, which is produced by fermentation of Aspergillus terreus.[4] There are two main synthetic routes: the direct alkylation route and the re-esterification route.[3] The origin of this compound as an impurity is most likely associated with the alkylation steps in these processes.

Proposed Origin of this compound

The formation of this compound likely occurs during the introduction of the dimethylbutyryl side chain. In one of the common synthetic routes, the 2-methylbutyryloxy side chain of lovastatin is hydrolyzed to yield monacolin J. The hydroxyl group is then re-acylated with a derivative of 2,2-dimethylbutyric acid.

If the acylating agent is not pure and contains isomeric or related impurities, such as 2-ethyl-2-methylbutyryl chloride or other ethyl-containing analogs, the corresponding impurities will be formed in the final product. For instance, the use of an acyl donor with an ethyl group at the 2' position would lead to the formation of this compound. The presence of such impurities in the starting materials for the acylation step is a plausible explanation for the origin of this compound.

Another possibility is a side reaction during a methylation step intended to convert the 2-methylbutyryl group of lovastatin directly to the 2,2-dimethylbutyryl group of simvastatin. While the primary reaction is methylation, ethylation could occur if the methylating agent is contaminated with an ethylating agent, or if the reaction conditions promote unexpected C-C bond formation.

The following diagram illustrates a simplified workflow for the synthesis of Simvastatin from Lovastatin, highlighting the step where the this compound impurity could be introduced.

Physicochemical and Pharmacological Profile

There is a scarcity of publicly available experimental data for this compound. Most information is theoretical and based on its relationship to Simvastatin. The compound is commercially available from some chemical suppliers as a reference standard for impurity analysis.[5]

It is important to note that there is conflicting information regarding the molecular formula and weight of the compound identified by CAS number 79902-42-4, which is often attributed to this compound. Some sources suggest a molecular formula of C23H34O5, while a structure with an ethyl group added to the 2' position of simvastatin would have a formula of C27H42O5.[6] The data presented below is based on the theoretical structure of a C27 molecule.

Data Presentation

| Property | Simvastatin | This compound (Theoretical) | Reference(s) |

| Molecular Formula | C25H38O5 | C27H42O5 | [6] |

| Molecular Weight | 418.57 g/mol | ~446.62 g/mol | [6] |

| Physical Appearance | White to off-white crystalline powder | Likely similar to simvastatin | [6] |

| Solubility | Practically insoluble in water; freely soluble in chloroform, methanol, and ethanol | Predicted lower water solubility, higher lipophilicity | [6] |

| Log P | ~4.7 | Predicted higher due to ethyl addition | [6] |

| Melting Point | 135-138°C | Potentially altered by ethyl substitution | [6] |

| Primary Mechanism of Action | HMG-CoA Reductase Inhibitor (as active hydroxy acid) | Presumed HMG-CoA Reductase Inhibitor | [1][6] |

Experimental Protocols

As there are no specific published experimental studies on the discovery or detailed characterization of this compound, a representative experimental protocol for a key step in Simvastatin synthesis where this impurity might arise is provided below. This protocol is a generalized representation based on common synthetic methods described in the literature.[4][7]

Protocol: Acylation of Monacolin J to Synthesize Simvastatin

-

Preparation of Monacolin J: Lovastatin is hydrolyzed using a suitable base (e.g., lithium hydroxide) in an aqueous or alcoholic solvent system. The reaction mixture is then neutralized, and the resulting Monacolin J is isolated and purified.

-

Protection of Hydroxyl Groups (if necessary): Depending on the synthetic route, the hydroxyl groups on the Monacolin J molecule, particularly the 4'-hydroxyl on the pyranone ring, may be protected using a suitable protecting group (e.g., a silyl ether).

-

Acylation: The protected or unprotected Monacolin J is dissolved in an aprotic solvent (e.g., pyridine, dichloromethane). 2,2-dimethylbutyryl chloride (the acylating agent) is added dropwise at a controlled temperature (e.g., 0-5°C). The reaction is stirred for several hours until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., using a fluoride source for silyl ethers).

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude Simvastatin is then purified by crystallization or chromatography to remove unreacted starting materials and impurities, including any this compound that may have formed.

Signaling Pathways

Simvastatin, and presumably this compound, exert their primary effect by inhibiting the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1] The inhibition of this step leads to a reduction in endogenous cholesterol production.

Beyond its effects on cholesterol, Simvastatin is known to have pleiotropic effects, including anti-inflammatory and antioxidant properties. These effects are mediated through various signaling pathways. While not explicitly studied for this compound, it is plausible that it would share some of these secondary mechanisms of action.

Conclusion

The discovery and origin of this compound are not documented as a targeted endeavor but rather as an outcome of the chemical synthesis of Simvastatin. It is best understood as a process-related impurity, the formation of which is dependent on the purity of the reagents and the specific conditions of the synthesis. For drug development professionals, the presence of such impurities underscores the critical importance of rigorous analytical method development and validation to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient. While this compound itself has not been developed as a therapeutic agent, its study is valuable for the continuous improvement of Simvastatin manufacturing processes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 4. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [artis-standards.com]

- 6. This compound (79902-42-4) for sale [vulcanchem.com]

- 7. researchgate.net [researchgate.net]

2'-Ethyl Simvastatin: A Technical Overview of a Simvastatin Analog

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2'-Ethyl Simvastatin (CAS No. 79902-42-4) is identified as an analog of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide synthesizes the currently available, though limited, information on this compound and provides a comparative context with its parent compound, Simvastatin. Due to a notable scarcity of published experimental data for this compound, this document leverages the extensive research on Simvastatin to infer potential characteristics and methodologies relevant to the study of this analog. This guide aims to provide a foundational understanding for researchers interested in the further investigation of this compound.

Introduction

Simvastatin is a semi-synthetic derivative of lovastatin, a natural product of Aspergillus terreus, and functions as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its efficacy in reducing low-density lipoprotein (LDL) cholesterol has established it as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. Analogs of Simvastatin, such as this compound, are of interest for their potential to exhibit modified pharmacokinetic profiles, potency, or pleiotropic effects. This document focuses on the available technical information for this compound.

Physicochemical Properties

| Property | Simvastatin | This compound (Theoretical) |

| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ |

| Molecular Weight | 418.57 g/mol | ~446.62 g/mol |

| CAS Number | 79902-63-9 | 79902-42-4 |

| Appearance | White to off-white crystalline powder | Likely similar to Simvastatin |

| Solubility | Practically insoluble in water | Predicted to have lower water solubility |

| LogP | ~4.7 | Predicted to be higher than Simvastatin |

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, the synthesis of Simvastatin analogs typically involves the modification of the side chain attached to the hexahydronaphthalene ring system. The synthesis of Simvastatin itself is well-documented and generally proceeds via the semi-synthesis from lovastatin. One common approach involves the hydrolysis of the 2-methylbutyrate side chain of lovastatin to yield monacolin J, followed by selective protection and subsequent acylation with a desired side chain, in this case, a 2,2-dimethylbutyrate group. A similar strategy could theoretically be employed for the synthesis of this compound, utilizing a 2-ethyl-2-methylbutyryl chloride or a similar acylating agent.

A generalized synthetic scheme for Simvastatin is presented below.

A simplified workflow for the semi-synthesis of Simvastatin from Lovastatin.

Biological Activity and Mechanism of Action

HMG-CoA Reductase Inhibition

While this compound is presumed to be an HMG-CoA reductase inhibitor, quantitative data such as IC50 or Ki values are not available in the literature. For comparative purposes, Simvastatin is a potent inhibitor of HMG-CoA reductase. In its active, hydrolyzed β-hydroxy acid form, it acts as a competitive inhibitor of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis cascade.

The general mechanism of action for statins is illustrated in the following diagram.

The inhibitory action of statins on the cholesterol biosynthesis pathway.

In Vitro and In Vivo Studies

No specific in vitro or in vivo studies investigating the efficacy or safety of this compound have been identified. For Simvastatin, numerous studies have demonstrated its lipid-lowering effects in various cell lines and animal models, ultimately confirmed in extensive human clinical trials.

Pharmacokinetics

The pharmacokinetic profile of this compound remains uncharacterized. The table below summarizes the typical pharmacokinetic parameters for Simvastatin in humans for comparative reference.

| Parameter | Simvastatin (40 mg single dose) | This compound |

| Tmax (h) | ~1.3 - 2.4 | Not Available |

| Cmax (ng/mL) | ~4.9 (for the active β-hydroxyacid metabolite)[1] | Not Available |

| AUC (ng·h/mL) | ~25.2 (for the active β-hydroxyacid metabolite)[1] | Not Available |

| Half-life (h) | ~1.9 (for the active β-hydroxyacid metabolite)[2] | Not Available |

| Metabolism | Extensive first-pass metabolism, primarily by CYP3A4.[3] | Not Available |

| Excretion | Primarily in feces (~60%) and to a lesser extent in urine (~13%).[3][4] | Not Available |

Experimental Protocols

Due to the absence of published research, detailed experimental protocols for the synthesis and evaluation of this compound cannot be provided. However, researchers can refer to established methodologies for Simvastatin as a starting point.

General Protocol for HMG-CoA Reductase Activity Assay

A standard in vitro assay to determine the inhibitory activity of a compound against HMG-CoA reductase typically involves:

-

Enzyme Source: Recombinant human HMG-CoA reductase.

-

Substrate: HMG-CoA.

-

Cofactor: NADPH.

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

-

Procedure: The enzyme is incubated with varying concentrations of the test compound (e.g., this compound) before the addition of the substrate and cofactor. The reaction rate is monitored spectrophotometrically.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

A generalized workflow for an in vitro HMG-CoA reductase inhibition assay.

Conclusion and Future Directions

This compound remains a poorly characterized analog of Simvastatin. While its structural similarity suggests a potential role as an HMG-CoA reductase inhibitor, a comprehensive understanding of its biological activity, pharmacokinetic profile, and potential therapeutic utility is contingent upon future research. Key areas for investigation include:

-

Development and publication of a robust synthetic route.

-

In vitro characterization of its inhibitory potency against HMG-CoA reductase.

-

Cell-based assays to assess its effects on cholesterol biosynthesis and cellular viability.

-

In vivo studies in animal models to determine its efficacy, safety, and pharmacokinetic properties.

The information provided in this guide serves as a foundational resource and a call to the scientific community to further explore the potential of this compound.

References

An In-Depth Technical Guide to the In Silico Modeling of 2'-Ethyl Simvastatin Binding to HMG-CoA Reductase

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for the computational investigation of 2'-Ethyl Simvastatin, a derivative of the widely-prescribed cholesterol-lowering drug Simvastatin, and its interaction with its molecular target, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). Given the limited publicly available data on this compound, this guide establishes a robust in silico workflow using Simvastatin as a primary case study. The methodologies detailed herein are directly applicable to the study of this compound and other novel statin derivatives.

Introduction: HMG-CoA Reductase and the Rationale for In Silico Modeling

Simvastatin is a semi-synthetic derivative of lovastatin, a natural product of the fungus Aspergillus terreus.[1][2] It functions as a prodrug that, once hydrolyzed in vivo to its active β-hydroxyacid form, acts as a potent competitive inhibitor of HMG-CoA reductase.[3] This enzyme is the rate-limiting step in the mevalonate pathway, the metabolic cascade responsible for cholesterol biosynthesis.[4][5] By inhibiting this enzyme, statins effectively lower plasma concentrations of total cholesterol and low-density lipoprotein cholesterol (LDL-C).[1][5]

The development of statin derivatives, such as the hypothetical this compound, aims to improve efficacy, modify pharmacokinetic properties, or explore novel pleiotropic effects.[6] In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, offers a powerful, cost-effective, and rapid approach to predict and analyze the binding affinity and interaction mechanisms of such novel derivatives with their protein target before undertaking extensive experimental synthesis and testing.[7][8]

The Mevalonate Signaling Pathway

The inhibition of HMG-CoA reductase by statins has a cascading effect on the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids are vital for diverse cellular functions, including protein prenylation, which is crucial for the activity of small GTPases like Ras and Rho.[9][10] Understanding this pathway is fundamental to comprehending the full spectrum of statin effects.

Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA Reductase.

In Silico Modeling Workflow

Caption: A generalized workflow for the in silico analysis of a protein-ligand interaction.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. The following protocols outline the standard procedures for molecular docking and molecular dynamics simulations applicable to the this compound-HMGCR complex.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11]

-

Protein Preparation:

-

Acquisition: Download the crystal structure of human HMG-CoA reductase from the Protein Data Bank (PDB; e.g., PDB ID: 1HW8).[11]

-

Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using molecular visualization software (e.g., UCSF Chimera, PyMOL).

-

Protonation and Charge Assignment: Add polar hydrogens and assign partial atomic charges using a force field (e.g., AMBER, CHARMM). Tools like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger) can be used.[12][13]

-

File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Ligand Preparation:

-

Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).

-

Energy Minimization: Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Charge and Torsion Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

File Format Conversion: Convert the prepared ligand structure to the required format (e.g., PDBQT).

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box centered on the active site of HMG-CoA reductase. The active site can be identified from the position of the co-crystallized ligand in the original PDB file. The dimensions of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

-

Docking Execution:

-

Results Analysis:

-

Scoring: Rank the generated poses based on their docking scores (e.g., binding affinity in kcal/mol). Lower scores typically indicate more favorable binding.[11]

-

Clustering: Cluster the poses based on root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.

-

Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the active site residues of HMG-CoA reductase.[3]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[16]

-

System Setup:

-

Complex Preparation: Use the best-ranked docked pose of the this compound-HMGCR complex as the starting structure.

-

Force Field Selection: Choose an appropriate all-atom force field for the protein (e.g., CHARMM36, AMBER) and generate ligand topology and parameter files, which can be done using servers like CGenFF.[16][17]

-

Solvation: Place the complex in a periodic box of a specific shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).[16]

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm for a sufficient number of steps (e.g., 50,000 steps).[16]

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) for a short duration (e.g., 100-200 ps). Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

Switch to a constant pressure (NPT ensemble) to adjust the system density while maintaining the target temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1-2 ns). The position restraints on the protein-ligand complex are gradually released during this phase.

-

-

Production Run:

-

Run the simulation without restraints for the desired length of time (e.g., 50-100 ns or longer) to sample the conformational space of the complex.[16] Trajectories (atomic coordinates over time) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Stability Assessment: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms to assess the overall stability of the complex during the simulation.

-

Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.

-

Compactness: Analyze the Radius of Gyration (Rg) to assess the compactness of the protein over time.

-

Interaction Persistence: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

-

Quantitative Data Presentation

The following tables summarize known quantitative data for Simvastatin and other statins, providing a benchmark for evaluating the predicted binding of this compound.

Table 1: Binding Affinities and Docking Scores of Various Statins with HMG-CoA Reductase

| Statin | Type | Ki (nM) | IC50 (nM) | Docking Score (kcal/mol) | Reference(s) |

| Simvastatin | Type I | ~1.2 | 66 | -9.1 to -11.5 | [3][18][19] |

| Pravastatin | Type I | 250 | - | - | [18] |

| Fluvastatin | Type II | 40 | ~28 | -7.161 | [11][18] |

| Atorvastatin | Type II | 14 | 8 | -8.2 to -10.9 | [20] |

| Rosuvastatin | Type II | 5 | ~10 | -5.688 | [11][18] |

| Cerivastatin | Type II | 2 | - | -5.705 | [11][18] |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are experimentally determined and can vary based on assay conditions. Docking scores are software-dependent.

Table 2: Key Interacting Residues in the HMG-CoA Reductase Active Site

| Residue | Interaction Type | Statin(s) Involved | Reference(s) |

| Arg590 | Hydrogen Bond, Ionic | All Statins | [3][5][11] |

| Ser684 | Hydrogen Bond | All Statins | [3][5] |

| Asp690 | Hydrogen Bond | All Statins | [3][5] |

| Lys691 | Hydrogen Bond, Ionic | All Statins | [3][5] |

| Lys692 | Hydrogen Bond, Ionic | All Statins | [3] |

| Glu559 | Hydrogen Bond | All Statins | [3] |

| Asp767 | Hydrogen Bond | All Statins | [3] |

| Leu562 | van der Waals | Simvastatin | [3] |

| Val683 | van der Waals | Simvastatin | [3] |

| Leu853 | van der Waals | Simvastatin | [3] |

| Ala856 | van der Waals | Simvastatin | [3] |

| Leu857 | van der Waals | Simvastatin | [3] |

Hypothetical Binding of this compound

Based on the structure of Simvastatin, the addition of an ethyl group at the 2' position of the side chain is expected to enhance its hydrophobicity.[6] This modification could influence its interaction with the hydrophobic pocket of the HMG-CoA reductase active site. The core interactions involving the dihydroxyheptanoic acid moiety, which mimics the natural substrate, are expected to be conserved.

Caption: Key hypothetical interactions between this compound and HMG-CoA reductase.

The ethyl group is predicted to occupy a hydrophobic pocket, potentially increasing van der Waals contacts and enhancing binding affinity compared to Simvastatin. However, this could also introduce steric hindrance, which might negatively impact binding. The net effect on binding affinity would need to be quantified through the docking scores and free energy calculations described in the protocols above.

Conclusion

This technical guide outlines a comprehensive in silico strategy for characterizing the binding of this compound to HMG-CoA reductase. By leveraging established protocols for molecular docking and molecular dynamics simulations, researchers can predict binding modes, estimate binding affinities, and analyze the stability of the protein-ligand complex. The comparative data provided for existing statins serves as a crucial benchmark for these predictions. This computational approach enables the efficient screening and optimization of novel statin derivatives, accelerating the drug discovery process and providing a deeper molecular understanding of their mechanism of action.

References

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cs.gordon.edu [cs.gordon.edu]

- 3. Simvastatin - Proteopedia, life in 3D [proteopedia.org]

- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. DSpace [helda.helsinki.fi]

- 6. This compound (79902-42-4) for sale [vulcanchem.com]

- 7. Computational prediction of the molecular mechanism of statin group of drugs against SARS-CoV-2 pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of Binding Interaction of Steroidal Drugs with HMG-CoA Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. or.niscpr.res.in [or.niscpr.res.in]

- 12. researchgate.net [researchgate.net]

- 13. pure.bond.edu.au [pure.bond.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Docking - An easy protocol [protocols.io]

- 16. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2'-Ethyl Simvastatin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 2'-Ethyl Simvastatin, a derivative of the widely used cholesterol-lowering drug, simvastatin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of simvastatin's physicochemical properties and analytical methodologies to present a predictive profile and a robust framework for its experimental characterization.

Physicochemical Properties: A Comparative Overview

The introduction of an ethyl group at the 2'-position of the butanoate side chain in simvastatin is expected to increase its lipophilicity. This structural modification will likely influence its solubility and, potentially, its stability. The following table summarizes the known properties of simvastatin and the theoretical properties of this compound.

Table 1: Comparative Physicochemical Properties

| Property | Simvastatin | This compound (Theoretical) | Reference |

| Molecular Formula | C₂₅H₃₈O₅ | C₂₇H₄₂O₅ | [1] |

| Molecular Weight | 418.57 g/mol | ~446.62 g/mol | [1] |

| Physical Appearance | White to off-white crystalline powder | Likely similar to simvastatin | [1] |

| Water Solubility | Practically insoluble (0.03 mg/L) | Predicted to be lower than simvastatin | [1][2][3] |

| Solubility in Organic Solvents | Freely soluble in chloroform, methanol, and ethanol; Soluble in DMSO and DMF | Expected to have good solubility in organic solvents | [1][4] |

| Log P (Partition Coefficient) | ~4.7 | Predicted to be higher than simvastatin | [1] |

| Melting Point | 135-138°C | Potentially altered by the ethyl substitution | [1] |

Solubility Profile: Predictions and Experimental Protocol

The solubility of a drug substance is a critical determinant of its bioavailability. Given the predicted increase in lipophilicity, this compound is expected to exhibit poor aqueous solubility.

Table 2: Solubility Data of Simvastatin in Various Media (for Comparative Analysis)

| Solvent/Medium | Solubility of Simvastatin | Temperature | Reference |

| Water | 3.0 x 10⁻² mg/L | Not specified | [3] |

| Chloroform | 610 mg/mL | Not specified | [3] |

| DMSO | 540 mg/mL | Not specified | [3] |

| Ethanol | ~20 mg/mL | Not specified | [4] |

| Methanol | Freely soluble | Not specified | [5] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not specified | [4] |

| Sesame Oil | 15 mg/mL | 25°C | [6] |

| Tween 80 | 11 mg/mL | 25°C | [6] |

| Distilled Water | 1.45 µg/mL | Not specified | [7] |

| 0.1 N HCl (pH 1.2) | Exhibits pH-dependent solubility | Not specified | [7] |

| Phosphate Buffer (pH 7.0) | Exhibits pH-dependent solubility | Not specified | [7] |

| Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 5.0) | 16.4 µg/mL | Not specified | [7] |

| Fed-State Simulated Intestinal Fluid (FeSSIF, pH 6.5) | 29.90 µg/mL | Not specified | [7] |

Proposed Experimental Protocol for Solubility Determination

A robust method for determining the solubility of this compound would involve the following steps:

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of this compound powder will be added to a series of vials containing different solvents of interest (e.g., water, phosphate buffers at various pH values, organic solvents, and biorelevant media).

-

Equilibration: The vials will be sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Collection and Preparation: Aliquots will be withdrawn from each vial and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid. The filtrates will then be appropriately diluted for analysis.

-

Quantification by HPLC-UV: The concentration of this compound in the diluted filtrates will be determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.01M KH₂PO₄ phosphate buffer at pH 5.5) in a suitable ratio (e.g., 80:20 v/v).[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection Wavelength: Based on the UV spectrum of this compound (simvastatin's λmax is around 238 nm).[4][8]

-

Quantification: A calibration curve will be generated using standard solutions of this compound of known concentrations.

-

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Simvastatin is known to be susceptible to hydrolysis, particularly in alkaline conditions.[9][10]

Table 3: Stability of Simvastatin under Forced Degradation Conditions (for Comparative Analysis)

| Stress Condition | Details | Observation for Simvastatin | Reference |

| Acid Hydrolysis | 1 N HCl at 100°C for 4 hours | Degradation observed, but less sensitive than to alkaline hydrolysis | [9] |

| Alkaline Hydrolysis | 1 N NaOH at 100°C for 4 hours | Complete degradation | [9] |

| Oxidative Degradation | 30% H₂O₂ at 100°C for 4 hours | Degradation observed | [9] |

| Thermal Degradation | Dry heat at 105°C for 4 hours | Stable | [8][9] |

| Photolytic Degradation | UV exposure (254 nm) for 4 hours | Stable | [8][9] |

Proposed Experimental Protocol for Forced Degradation Studies

The stability of this compound can be evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Methodology: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in suitable solvents.

-

Stress Conditions:

-

Acidic: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified period.

-

Alkaline: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose the solid drug powder to dry heat (e.g., 80°C) for a defined duration.

-

Photolytic: Expose the solid drug powder or its solution to UV and visible light.

-

-

Neutralization/Quenching: After exposure, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (similar to the one described for solubility) to separate the parent drug from any degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent drug peak using a photodiode array (PDA) detector. Calculate the mass balance to account for all the material.

Conclusion

While specific experimental data for this compound is not yet widely published, a comprehensive understanding of its parent compound, simvastatin, allows for a robust predictive assessment of its solubility and stability. The increased lipophilicity conferred by the ethyl group suggests that this compound will likely have lower aqueous solubility than simvastatin, potentially requiring enabling formulation strategies to ensure adequate bioavailability. Its stability profile is anticipated to be similar to that of simvastatin, with a notable susceptibility to hydrolysis under alkaline conditions. The experimental protocols detailed in this guide provide a clear and scientifically sound pathway for the comprehensive characterization of this compound, which is a critical step in its development as a potential therapeutic agent.

References

- 1. This compound (79902-42-4) for sale [vulcanchem.com]

- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. jocpr.com [jocpr.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2'-Ethyl Simvastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2'-Ethyl Simvastatin, a derivative of the widely used cholesterol-lowering drug, Simvastatin. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected spectroscopic characteristics based on the well-documented analysis of Simvastatin. It also provides comprehensive experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to this class of compounds.

Introduction to this compound

This compound is an analog of Simvastatin, featuring an ethyl group at the 2'-position of the butanoate side chain. Simvastatin itself is a prodrug that, after hydrolysis of its lactone ring, inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The introduction of an ethyl group is anticipated to modify the compound's lipophilicity and potentially its pharmacokinetic and pharmacodynamic properties.

Based on the structure of Simvastatin (C₂₅H₃₈O₅, MW: 418.57 g/mol ), the molecular formula of this compound is predicted to be C₂₇H₄₂O₅ with a theoretical molecular weight of approximately 446.62 g/mol .[1] Spectroscopic analysis is essential for the structural confirmation and purity assessment of this modified compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

Predicted Mass Spectrometry Data

For this compound, the following mass-to-charge ratios (m/z) are anticipated in an electrospray ionization (ESI) mass spectrum under positive ionization mode.

| Ion | Predicted m/z for this compound | Corresponding Ion for Simvastatin | Reference m/z for Simvastatin |

| [M+H]⁺ | 447.30 | [M+H]⁺ | 419.28 |

| [M+Na]⁺ | 469.28 | [M+Na]⁺ | 441.26 |

| [M+NH₄]⁺ | 464.33 | [M+NH₄]⁺ | 436.31 |

Data for Simvastatin is derived from experimental findings, while data for this compound is theoretical.

The fragmentation pattern in MS/MS analysis would be expected to show a primary loss of the 2,2-dimethylpentanoic acid side chain, analogous to the loss of the 2,2-dimethylbutanoic acid side chain in Simvastatin.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS Method:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS Parameters (ESI Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range (MS): m/z 100-1000

-

Scan Range (MS/MS): m/z 50-500, with collision energy ramped to obtain characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the key expected ¹H and ¹³C NMR chemical shifts for this compound, with comparisons to Simvastatin. The numbering scheme is based on the standard nomenclature for Simvastatin.

¹H NMR (500 MHz, CDCl₃):

| Assignment | Expected δ (ppm) for this compound | Reported δ (ppm) for Simvastatin | Multiplicity |

| H-5' | ~5.40 | 5.38 | m |

| H-1 | ~5.25 | 5.23 | m |

| H-4a' | ~4.60 | 4.58 | m |

| H-2a' | ~4.35 | 4.33 | m |

| H-3', H-5', H-6' | ~2.30-2.80 | 2.28-2.78 | m |

| 2'-CH₂CH₃ | ~1.50 | - | q |

| 2'-CH₃ | ~1.15 | 1.13 | s |

| 2'-CH₂CH₃ | ~0.85 | - | t |

¹³C NMR (125 MHz, CDCl₃):

| Assignment | Expected δ (ppm) for this compound | Reported δ (ppm) for Simvastatin |

| C=O (ester) | ~176.5 | 176.3 |

| C=O (lactone) | ~170.0 | 169.8 |

| C-5' | ~130.0 | 129.8 |

| C-4a' | ~128.5 | 128.3 |

| C-1 | ~76.5 | 76.3 |

| C-4' | ~68.5 | 68.3 |

| C-2' | ~63.0 | 62.8 |

| C-2 (side chain) | ~45.0 | 44.8 |

| 2'-CH₂CH₃ | ~25.0 | - |

| 2'-CH₃ | ~24.5 | 24.3 |

| 2'-CH₂CH₃ | ~8.0 | - |

Note: The addition of the ethyl group is expected to cause minor shifts in the neighboring carbons and protons of the side chain.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs and parameters optimized for the specific instrument and sample concentration. These experiments are crucial for unambiguous assignment of proton and carbon signals.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Mechanism of Action: HMG-CoA Reductase Inhibition

The proposed mechanism of action for this compound is expected to be identical to that of Simvastatin, involving the inhibition of HMG-CoA reductase.

Caption: Inhibition of HMG-CoA reductase by the active form of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2'-Ethyl Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Ethyl Simvastatin is a derivative of Simvastatin, a widely used lipid-lowering agent.[1] As a potential impurity or a closely related compound, its detection and quantification are crucial for ensuring the quality and safety of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical determination of this compound, drawing upon established methods for Simvastatin and its related substances. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for this purpose.[2]

It is important to note that while the ethyl ester of Simvastatin has been identified as an impurity in tablets[3], a consistent molecular formula for this compound requires careful consideration. One study reports the molecular formula as C₂₇H₄₄O₆ based on mass spectrometry data[3], while another theoretical source suggests C₂₇H₄₂O₅[4]. This potential discrepancy should be considered during mass spectrometry analysis.

Analytical Methods

The analytical methods detailed below are based on proven techniques for the analysis of Simvastatin and its impurities.[5] Optimization and validation of these methods are recommended for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely available technique for the quantification of statins and their related compounds.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Column: A C18 column (e.g., ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm particle size) is recommended for good separation.[5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is typically effective. For example, a mobile phase consisting of acetonitrile and 0.025 M NaH₂PO₄ (65:35 v/v) can be used.[5] Alternatively, a gradient elution with a mobile phase of Solution A (phosphate buffer pH 3 and Acetonitrile, 50:50, v/v) and Solution B (pure Acetonitrile) can provide enhanced separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[5]

-

Detection Wavelength: Simvastatin and its analogues typically exhibit strong UV absorbance at approximately 238 nm.[5]

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution. Further dilute to obtain a series of calibration standards.

-

Sample Solution (e.g., from tablets): Grind tablets to a fine powder. Extract a known weight of the powder with a suitable solvent (e.g., methanol).[6] Filter the extract through a 0.45 µm filter before injection.

-

-

Injection Volume: 10 µL.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the this compound peak based on its retention time compared to the standard. Quantify using a calibration curve.

Quantitative Data Summary (Based on structurally similar compounds):

| Parameter | Typical Value | Reference |

| Linearity Range | 0.2 - 25.6 µg/mL | [7] |

| Limit of Detection (LOD) | 0.002 - 0.005 % | |

| Limit of Quantification (LOQ) | 0.005 - 0.015 % |

Note: These values are for impurities of Simvastatin and should be determined specifically for this compound during method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace levels of this compound, especially in complex matrices like plasma.[8][9]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 column (e.g., Kromasil C18, 50 mm x 2 mm i.d., 5 µm) is suitable for rapid analysis.[8]

-

Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid to enhance ionization. A common mobile phase is acetonitrile:water (75:25, v/v).[9]

-

Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for statins.[10]

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. Based on the reported molecular formula C₂₇H₄₄O₆, the protonated molecule [M+H]⁺ would be approximately m/z 465.3. Fragmentation of this precursor ion would yield specific product ions for monitoring.

-

-

Sample Preparation (for plasma):

-

Liquid-Liquid Extraction (LLE): This is a common technique for extracting statins from plasma.[8][9]

-

To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Lovastatin).[9]

-

Add an extraction solvent (e.g., ethyl acetate and hexane, 90:10 v/v).[9]

-

Vortex to mix and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

-

Injection Volume: 5-10 µL.

-

Analysis: Inject the prepared samples and standards. Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary (Based on Simvastatin analysis in plasma):

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 50 ng/mL | [9] |

| Limit of Quantification (LOQ) | 50 pg/mL | [8] |

| Intra-day Precision (%RSD) | < 14% | [9] |

| Inter-day Precision (%RSD) | < 10% | [9] |

| Accuracy | 98.7 - 102.3% | [8] |

Note: These values are for Simvastatin and its active metabolite and should be established for this compound through method validation.

Visualizations

Diagrams of Experimental Workflows

Caption: HPLC-UV analysis workflow for this compound.

Caption: LC-MS/MS analysis workflow for this compound from plasma.

References

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. Identification of unknown impurities in simvastatin substance and tablets by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (79902-42-4) for sale [vulcanchem.com]

- 5. wjbphs.com [wjbphs.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Simvastatin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 2'-Ethyl Simvastatin from Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of simvastatin from its process-related impurity, 2'-Ethyl Simvastatin (also known as Simvastatin EP Impurity I). The described method is crucial for the quality control of simvastatin in bulk drug manufacturing and formulation development, ensuring the purity and safety of the final drug product. This document provides a comprehensive protocol, system suitability parameters, and data presentation guidelines.

Introduction

Simvastatin is a widely prescribed lipid-lowering agent that works by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. During the synthesis of simvastatin, various impurities can be generated. One such critical impurity is this compound, which is structurally similar to the active pharmaceutical ingredient (API). Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities in pharmaceutical substances.[1] Therefore, a reliable and validated analytical method is essential to detect and quantify these impurities. The current USP HPLC method for related substances of simvastatin has been found to be insufficient for the proper separation of some critical process impurities. This application note presents a stability-indicating gradient RP-HPLC method adapted from established principles to ensure the effective separation of this compound from the main simvastatin peak.

Chemical Structures

| Compound | Structure |

| Simvastatin |

|

| This compound | (Image not available, structure is simvastatin with a 2-methylpropanoate side chain instead of the 2,2-dimethylbutanoate side chain) |

Experimental Protocol

This protocol is based on a gradient reverse-phase liquid chromatographic method, which has been shown to be effective in separating a wide range of simvastatin impurities.

Chromatographic Conditions

| Parameter | Specification |

| Column | ZORBAX SB C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 25 | |

| 26 | |

| 59 | |

| 60 | |

| 65 | |

| Flow Rate | 1.0 mL/min (from 0 to 25 min and 60 to 65 min), 2.0 mL/min (from 26 to 59 min) |

| Column Temperature | 25°C |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile : 10 mM Potassium Dihydrogen Orthophosphate buffer pH 4.0 (60:40, v/v) |

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.

-

Mobile Phase A: Mix the 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. Filter and degas.

-

Mobile Phase B: Use HPLC grade Acetonitrile. Filter and degas.

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Simvastatin reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the simvastatin sample in the diluent to obtain a desired concentration.

-

Spiked Sample Solution: Prepare a sample solution and spike it with a known amount of this compound reference standard to confirm the retention time and resolution.

Data Presentation

The following table summarizes the expected retention times for simvastatin and its key impurities based on published data. The retention time for this compound is estimated based on its structural similarity to other impurities.

| Compound | Expected Retention Time (min) |

| Diol Lactone | ~3.9 |

| Hydroxy Acid | ~10.4 |

| Lovastatin | ~13.1 |

| Simvastatin | ~16.0 |

| Methyl Ester of Simvastatin | ~16.9 |

| This compound (Impurity I) | ~20-22 (Estimated) |

| Acetate Ester of Simvastatin | ~23.3 |

| Methoxy Impurity of Simvastatin | ~24.1 |

| Anhydro Simvastatin | ~24.6 |

System Suitability:

| Parameter | Acceptance Criteria |

| Resolution (Simvastatin and nearest eluting impurity) | ≥ 2.0 |

| Tailing Factor (Simvastatin peak) | ≤ 1.5 |

| Theoretical Plates (Simvastatin peak) | ≥ 3000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Validation Considerations

For use in a regulated environment, this method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate the stability-indicating nature of the method.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of the Experimental Workflow

Caption: Workflow for the HPLC separation of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation of this compound from simvastatin. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are critical for the quality assessment of simvastatin in a pharmaceutical setting. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in routine quality control.

References

Application Note: Quantitative Analysis of 2'-Ethyl Simvastatin in Human Plasma using LC-MS/MS

Introduction

2'-Ethyl Simvastatin is a derivative of Simvastatin, a widely prescribed drug for lowering cholesterol and triglycerides. The quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol is adapted from established methods for Simvastatin analysis and provides a comprehensive workflow from sample preparation to data acquisition.[1][2][3][4] This method is intended for research and drug development professionals.

Principle of the Method

This method employs a simple and rapid protein precipitation procedure for the extraction of this compound and an internal standard (IS), Lovastatin, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under isocratic conditions. The analytes are detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Materials and Reagents

-

This compound reference standard

-

Lovastatin (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Experimental Protocols

Standard and Sample Preparation

1.1. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Lovastatin in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Lovastatin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

1.2. Calibration Standards and Quality Control Samples

-